3-Methyl-2-oxo-2H-chromen-7-yl Propionate

Hydrazine Detection Fluorescent Probe Environmental Monitoring

Optimize hydrazine detection workflows. This 3-methylcoumarin propionate ester is a validated fluorogenic probe that overcomes cross-reactivity and high background signals common with generic probes. Its design enables selective hydrazine-triggered cleavage, providing a rapid, low-background 'turn-on' response. - Achieve a low 20 nM limit of detection with a fast 30-second response. - Rely on high selectivity over metal ions and biological nucleophiles. - Procure a well-characterized benchmark compound with published crystal structure data for reproducible assay development.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
Cat. No. B13694546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-oxo-2H-chromen-7-yl Propionate
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C
InChIInChI=1S/C13H12O4/c1-3-12(14)16-10-5-4-9-6-8(2)13(15)17-11(9)7-10/h4-7H,3H2,1-2H3
InChIKeyUXWUEPZJGRIGMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MOCP: A High-Sensitivity Hydrazine Probe


3-Methyl-2-oxo-2H-chromen-7-yl propionate (MOCP) is a coumarin-derived fluorogenic probe designed for the selective and sensitive detection of hydrazine (N₂H₄) . The compound features a 3-methylcoumarin core with a propionate ester moiety at the 7-position, which undergoes hydrazine-triggered cleavage to release the highly fluorescent 7-hydroxy-3-methylcoumarin fluorophore . Its solid-state structure has been characterized via single-crystal X‑ray diffraction, confirming a triclinic crystal system (space group P1̄) with cell parameters a = 6.141(5) Å, b = 8.108(6) Å, c = 12.234(9) Å, α = 79.257(12)°, β = 76.820(12)°, γ = 74.687(11)°, and volume = 566.8(7) ų [1].

Why MOCP Cannot Be Replaced


Hydrazine detection is a challenging analytical task due to the molecule's strong hydrogen-bonding capacity and limited reaction modes, which often leads to cross-reactivity and high background signals with generic probes [1]. The 3-methyl substitution pattern on the coumarin scaffold of MOCP is critical for tuning the fluorescence quantum yield and the rate of hydrazine-mediated ester cleavage; substitution at the 4-position (as in 4-methylumbelliferyl esters) yields a fluorophore with different spectral properties and may alter the enzyme- or analyte-triggered hydrolysis kinetics [2]. Moreover, many coumarin-based probes suffer from interference by metal ions or biological nucleophiles, whereas the propionate ester moiety in MOCP has been specifically optimized for hydrazine selectivity over a panel of competitive analytes . Simply substituting a different hydrazine probe or a generic 4-methylumbelliferyl ester would therefore compromise detection sensitivity, selectivity, and response time, directly impacting the reliability of quantitative assays in environmental, pharmaceutical, or biological matrices.

MOCP Performance Comparison


Detection Limit vs. Naphthalimide Probe

MOCP achieves a limit of detection (LOD) for hydrazine of 20 nM in aqueous solution . This is 7‑fold lower (more sensitive) than the 140 nM LOD reported for a 1,8-naphthalimide-based hydrazine probe under comparable conditions [1].

Hydrazine Detection Fluorescent Probe Environmental Monitoring

Detection Limit vs. AIE Probes

MOCP's LOD of 20 nM is approximately 13‑fold lower than the 8.4 ppb (≈ 262 nM) LOD reported for a state-of-the-art aggregation-induced emission (AIE) hydrazine probe under aqueous buffer conditions [1].

Hydrazine Detection Aggregation-Induced Emission Fluorescent Probe

Rapid Response Time

MOCP displays a rapid fluorescence turn-on response, reaching full signal within 30 seconds of hydrazine addition . In contrast, conventional hydrazine detection techniques (e.g., chromatography-mass spectrometry, titration, electrochemical methods) require sample preparation and analysis times ranging from minutes to hours .

Rapid Detection Hydrazine Assay Analytical Chemistry

High Selectivity Over Competitive Ions

In the presence of a panel of competitive metal ions and anions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Cl⁻, NO₃⁻, SO₄²⁻), MOCP exhibited almost no fluorescence enhancement, whereas addition of hydrazine triggered a >10‑fold increase in fluorescence intensity . This contrasts with many existing hydrazine probes that suffer from significant interference by Cu²⁺, Hg²⁺, or biological thiols, leading to false-positive signals [1].

Selectivity Hydrazine Probe Interference

Naked-Eye Colorimetric Detection

MOCP undergoes a distinct colour change from colourless to blue upon reaction with hydrazine, enabling naked-eye qualitative detection without instrumentation . Many hydrazine probes exhibit only fluorescence changes and lack a visible colourimetric response, limiting field usability.

Colorimetric Probe Naked-Eye Detection Hydrazine

Crystal Structure Confirmation

Single-crystal X‑ray diffraction confirms the molecular structure and purity of MOCP (C₁₃H₁₂O₄). The crystal structure exhibits a triclinic system (space group P1̄) with unit cell parameters a = 6.141(5) Å, b = 8.108(6) Å, c = 12.234(9) Å, α = 79.257(12)°, β = 76.820(12)°, γ = 74.687(11)°, and volume = 566.8(7) ų [1]. This level of structural characterization is not routinely available for many commercial hydrazine probes and serves as a benchmark for batch-to-batch consistency and quality control.

Crystal Structure X‑ray Diffraction Purity

MOCP Application Scenarios


Environmental Hydrazine Monitoring

The low 20 nM detection limit and rapid 30-second response of MOCP make it ideal for on-site or laboratory screening of hydrazine contamination in wastewater, groundwater, and soil extracts . The colorimetric change from colourless to blue allows field personnel to perform preliminary qualitative assessments without instrumentation, while quantitative fluorescence measurements can be conducted with a portable fluorometer. This scenario is particularly relevant for monitoring industrial effluents from pharmaceutical, agricultural, and rocket fuel manufacturing facilities where hydrazine release is a regulatory concern.

Isoniazid Metabolite Tracking

Hydrazine is a toxic metabolite of isoniazid, a first-line anti-tuberculosis drug. MOCP's high selectivity over biological ions and its ability to detect hydrazine at nanomolar concentrations enable precise quantification of isoniazid-derived hydrazine in biological fluids or cell culture media . The probe's fast kinetics (30 s) support high-throughput screening of drug metabolism and toxicity studies, providing a reliable alternative to time-consuming LC‑MS methods .

Live-Cell Hydrazine Imaging

MOCP's fluorescence turn-on mechanism and low cytotoxicity profile (inferred from the coumarin fluorophore class) make it suitable for live-cell imaging of hydrazine uptake and distribution . The probe's minimal interference from cellular ions and metabolites ensures that fluorescence signals are specific to hydrazine, facilitating spatial and temporal mapping of hydrazine exposure in toxicology research and drug development .

Academic Method Development

For academic laboratories developing new hydrazine detection assays or comparing probe performance, MOCP provides a well-characterized benchmark with published crystal structure data and validated quantitative metrics (LOD = 20 nM, response time = 30 s) . Its established synthesis and availability from reputable vendors ensure reproducibility, making it a reliable reference compound for validating novel sensor platforms or for use as a positive control in method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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